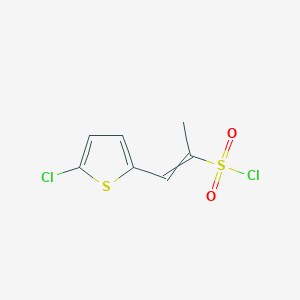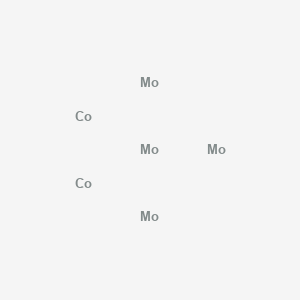
cobalt;molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt and molybdenum compounds are widely studied due to their unique properties and applications in various fields. Cobalt is a ferromagnetic metal with high thermostability and multivalent states, while molybdenum is known for its high melting point and resistance to heat and wear. When combined, cobalt and molybdenum form compounds that exhibit remarkable catalytic, electronic, and structural properties, making them valuable in scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt and molybdenum compounds can be synthesized through various methods. One common approach is the incipient-wetness impregnation method, where cobalt and molybdenum salts are dissolved in a solution and then impregnated onto a support material such as γ-Al₂O₃. The mixture is then dried and calcined to form the desired compound . Another method involves the sol-gel process, where metal precursors are mixed with a gel-forming agent and then subjected to heat treatment to form the compound .
Industrial Production Methods: In industrial settings, cobalt and molybdenum compounds are often produced through high-temperature processes such as extrusion, forging, or rolling. These methods involve the sintering of metal powders at temperatures around 1500°C to form ingots, which are then hot-worked to achieve the desired properties .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum can exist in oxidation states ranging from -4 to +6, with molybdenum(VI) compounds being the most stable . Cobalt compounds can also participate in redox reactions, forming different oxidation states such as Co(II) and Co(III) .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and molybdenum compounds include sulfuric acid, nitric acid, and hydrogen sulfide. These reactions often occur under specific conditions such as elevated temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from reactions involving cobalt and molybdenum compounds include cobalt molybdate (CoMoO₄), molybdenum disulfide (MoS₂), and cobalt sulfide (CoS). These compounds are known for their catalytic and electronic properties .
Wissenschaftliche Forschungsanwendungen
Cobalt and molybdenum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen evolution and oxygen evolution reactions . In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and controlled drug delivery systems . Molybdenum compounds, on the other hand, have antimicrobial properties and are used in the development of antibacterial agents . In industry, these compounds are used in the production of low-sulfur fuels and as electrode materials for electrochemical applications .
Wirkmechanismus
The mechanism of action of cobalt and molybdenum compounds is complex and involves various molecular targets and pathways. For example, in catalytic reactions, cobalt and molybdenum compounds can facilitate the formation of active sites for the adsorption and activation of reactants. The presence of cobalt can enhance the catalytic properties of molybdenum compounds by promoting the formation of a perfect crystal phase . Additionally, the interaction between molybdenum and other metals such as copper and tungsten can influence the compound’s activity and stability .
Vergleich Mit ähnlichen Verbindungen
Cobalt and molybdenum compounds can be compared with other transition metal compounds such as tungsten and vanadium compounds. While tungsten and molybdenum share similar properties due to their position in the periodic table, cobalt compounds exhibit unique magnetic properties that distinguish them from other transition metals . Similar compounds include tungsten carbide (WC), vanadium carbide (VC), and nickel molybdate (NiMoO₄). Each of these compounds has its own set of properties and applications, but cobalt and molybdenum compounds are particularly valued for their catalytic and electronic properties .
Eigenschaften
CAS-Nummer |
922735-43-1 |
|---|---|
Molekularformel |
Co2Mo4 |
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.4Mo |
InChI-Schlüssel |
BDKYJGYBJZBCPD-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Mo].[Mo].[Mo].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)


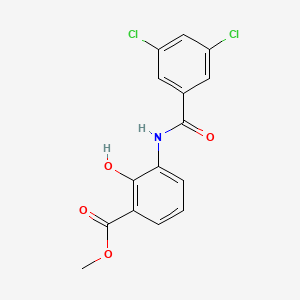
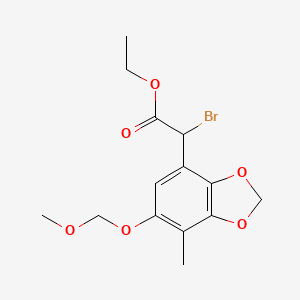
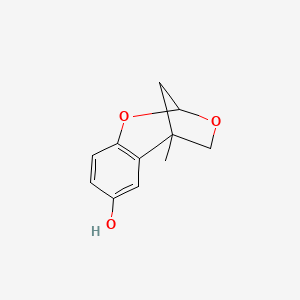

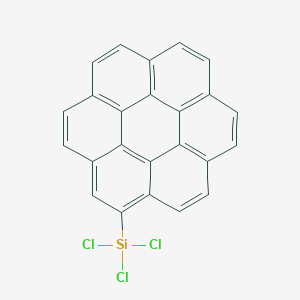
![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
